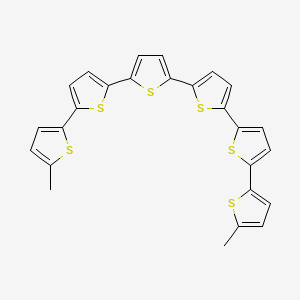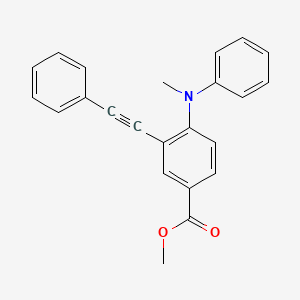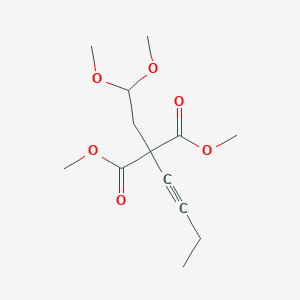
Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate is an organic compound with a complex structure that includes both alkyne and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate typically involves the reaction of dimethyl malonate with propargyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the propargyl group is introduced to the malonate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Sodium hydride or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Produces diketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: May be used in the development of pharmaceuticals, particularly those requiring ester functionalities.
Industry: Used in the production of polymers and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action for Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate depends on the specific reaction it undergoes. Generally, the compound acts as a nucleophile or electrophile in various organic reactions. The alkyne group can participate in cycloaddition reactions, while the ester groups can undergo hydrolysis or transesterification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacks the alkyne group.
Propargyl bromide: Contains the alkyne group but lacks the ester functionalities.
Dimethyl propargylmalonate: Similar structure but with different substituents on the alkyne group.
Uniqueness
Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate is unique due to its combination of alkyne and ester groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
828913-50-4 |
|---|---|
Molekularformel |
C13H20O6 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
dimethyl 2-but-1-ynyl-2-(2,2-dimethoxyethyl)propanedioate |
InChI |
InChI=1S/C13H20O6/c1-6-7-8-13(11(14)18-4,12(15)19-5)9-10(16-2)17-3/h10H,6,9H2,1-5H3 |
InChI-Schlüssel |
QRQMREPXTHJDPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CC(CC(OC)OC)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)

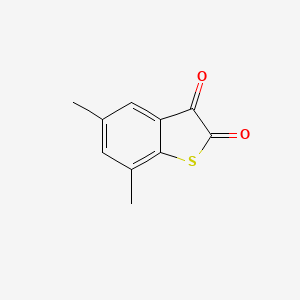
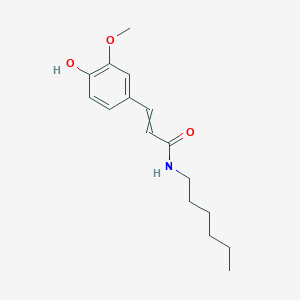
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)

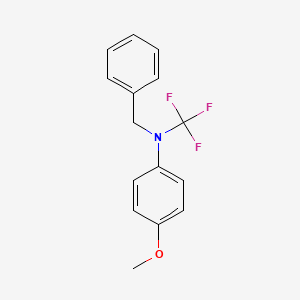
![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)
![1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride](/img/structure/B12543205.png)

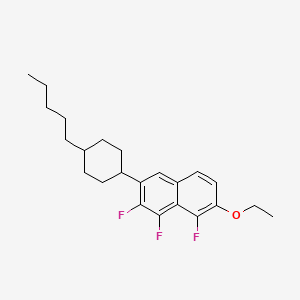
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
